5-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide
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Overview
Description
5-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a 1,3,4-thiadiazole ring, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide typically involves multiple steps. One common method starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford the intermediate 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol . This intermediate is then converted into sulfonyl chloride, which undergoes nucleophilic attack by amines to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide can undergo several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and nucleophiles such as amines for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce a variety of functionalized thiadiazole derivatives.
Scientific Research Applications
5-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antiviral and antimicrobial activities.
Medicine: Explored for its potential use in developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 5-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily attributed to the thiadiazole ring, which can interact with various enzymes and receptors, leading to inhibition or activation of specific biochemical pathways . The nitrobenzamide moiety also plays a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol: Shares the thiadiazole ring but lacks the nitrobenzamide moiety.
5-(4-fluorophenyl)-1,3,4-thiadiazole-2-thiol: Similar structure but with different substituents on the thiadiazole ring.
Uniqueness
5-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide is unique due to the combination of the thiadiazole ring and the nitrobenzamide moiety, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C15H8ClFN4O3S |
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Molecular Weight |
378.8 g/mol |
IUPAC Name |
5-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide |
InChI |
InChI=1S/C15H8ClFN4O3S/c16-9-3-6-12(21(23)24)11(7-9)13(22)18-15-20-19-14(25-15)8-1-4-10(17)5-2-8/h1-7H,(H,18,20,22) |
InChI Key |
WGEYSHQKPJSLIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(S2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-])F |
Origin of Product |
United States |
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